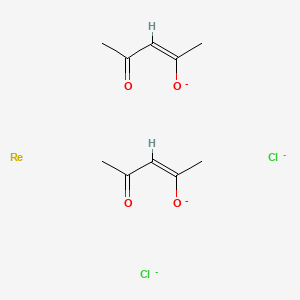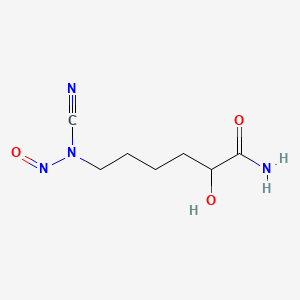
Dichlorobis(pentane-2,4-dionato-O,O')rhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium is a coordination compound featuring rhenium as the central metal atom This compound is known for its distinctive structure, where the rhenium atom is coordinated by two chlorine atoms and two pentane-2,4-dionato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium can be synthesized through the reaction of rhenium(V) oxide with acetylacetone in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Re2O7+4C5H8O2+2HCl→2Re(C5H7O2)2Cl2+3H2O
Industrial Production Methods
While specific industrial production methods for Dichlorobis(pentane-2,4-dionato-O,O’)rhenium are not well-documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This may involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the pentane-2,4-dionato ligands or chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other rhenium complexes and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Dichlorobis(pentane-2,4-dionato-O,O’)rhenium exerts its effects involves its ability to coordinate with various ligands and substrates. The rhenium center can undergo redox reactions, facilitating electron transfer processes. The compound’s interactions with molecular targets and pathways depend on its specific chemical environment and the nature of the ligands involved.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(acetylacetonato)rhenium: Similar structure but with acetylacetonate ligands.
Dichlorobis(triphenylphosphine)rhenium: Features triphenylphosphine ligands instead of pentane-2,4-dionato.
Dichlorobis(ethylenediamine)rhenium: Contains ethylenediamine ligands.
Uniqueness
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium is unique due to the specific electronic and steric properties imparted by the pentane-2,4-dionato ligands
Properties
CAS No. |
18907-37-4 |
|---|---|
Molecular Formula |
C10H14Cl2O4Re-4 |
Molecular Weight |
455.33 g/mol |
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;rhenium;dichloride |
InChI |
InChI=1S/2C5H8O2.2ClH.Re/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/p-4/b2*4-3-;;; |
InChI Key |
LDESKQKSEKYJMK-VGKOASNMSA-J |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Re] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)


![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)



![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)




